Cas no 325780-77-6 (4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione)

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is a specialized organic compound featuring a naphthofuran-dione core structure with ethyloxy substituents at the 4 and 9 positions. This configuration imparts unique electronic and steric properties, making it valuable in applications such as organic semiconductors, dye synthesis, or as a building block for advanced materials. The ethyloxy groups enhance solubility in common organic solvents, facilitating processing in thin-film or solution-phase applications. Its rigid fused-ring system contributes to thermal stability and π-conjugation, which may be advantageous in optoelectronic devices. The compound's reactivity profile allows for further functionalization, offering versatility in synthetic chemistry. Careful handling is recommended due to potential sensitivity to light and moisture.
4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione structure
325780-77-6 structure
Product Name:4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione
CAS No:325780-77-6
MF:C16H14O5
MW:286.279365062714
CID:5522653
PubChem ID:20761977
Update Time:2025-05-20

4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione
    • Inchi: 1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3
    • InChI Key: CZEUCARCOXWGBB-UHFFFAOYSA-N
    • SMILES: O1C(=O)C2=C(OCC)C3C(C(OCC)=C2C1=O)=CC=CC=3

Computed Properties

  • Exact Mass: 286.08412354g/mol
  • Monoisotopic Mass: 286.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 61.8Ų

4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione Pricemore >>

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Additional information on 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione

Introduction to 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione (CAS No. 325780-77-6)

4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione, identified by the Chemical Abstracts Service registry number CAS No. 325780-77-6, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This heterocyclic compound features a fused naphthofuran core with ethoxy substituents at the 4 and 9 positions, coupled with carbonyl groups at the 1 and 3 positions. Its unique molecular architecture makes it a promising candidate for various applications, particularly in the development of bioactive molecules and functional materials.

The synthesis of 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione involves multi-step organic transformations, typically starting from readily available naphthalene derivatives. The introduction of ethoxy groups at the 4 and 9 positions enhances the compound's solubility and reactivity, making it more amenable to further functionalization. The presence of carbonyl groups provides additional sites for chemical modification, enabling the construction of more elaborate molecular frameworks.

Recent advancements in medicinal chemistry have highlighted the potential of naphthofuran derivatives as scaffolds for drug discovery. The structural motif of 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione shares similarities with several known bioactive compounds, suggesting its utility in developing novel therapeutic agents. For instance, studies have demonstrated that naphthofuran-based molecules exhibit inhibitory activity against various enzymes and receptors involved in inflammatory and metabolic diseases.

In materials science, 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione has been explored for its potential applications in organic electronics. The compound's conjugated system and electron-withdrawing carbonyl groups make it a suitable candidate for use in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Research has shown that derivatives of this compound can improve charge transport properties in electronic materials, contributing to the development of more efficient optoelectronic devices.

The pharmacological profile of 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione has been investigated through both computational and experimental approaches. Molecular docking studies have revealed that this compound can interact with several biological targets, including enzymes and transcription factors implicated in cancer and neurodegenerative disorders. Preliminary in vitro assays have demonstrated promising activity against these targets, warranting further exploration in preclinical models.

One of the most intriguing aspects of 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione is its potential as a lead compound for drug development. The combination of structural features such as the naphthofuran core and ethoxy substituents provides a rich chemical space for optimization. By modifying additional functional groups or exploring analogs with different substitution patterns, researchers can fine-tune the pharmacological properties of this compound to achieve desired therapeutic effects.

The synthesis and characterization of 4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione have been refined through continuous improvements in synthetic methodologies. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient production scales while maintaining high purity standards. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

In conclusion,4,9-bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione (CAS No. 325780-77-6) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design and material development. As research progresses,this compound is likely to play an increasingly important role in addressing challenges across multiple scientific disciplines.

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